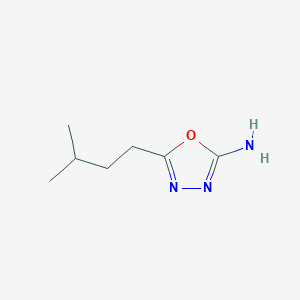

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5(2)3-4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBHVGCSKFERBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Hydrazides with Dehydrating Reagents

Method Overview:

This traditional approach involves the cyclization of hydrazides, often derived from corresponding carboxylic acids, using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂). The process typically proceeds via formation of acyl hydrazides followed by intramolecular cyclization to form the oxadiazole ring.

Carboxylic acid → Hydrazide → Cyclization with dehydrating agent → 1,3,4-Oxadiazole

- Hydrazides are synthesized from the corresponding acids using hydrazine hydrate.

- Dehydrating agents like POCl₃ or SOCl₂ facilitate cyclization.

- Reactions are often conducted under reflux in inert solvents such as dichloromethane or acetonitrile.

- Typical yields range from 70% to 90%.

Research Findings:

A notable example involves the cyclization of hydrazides with POCl₃, yielding oxadiazoles efficiently. This method is well-established and widely used for synthesizing various 1,3,4-oxadiazoles, including derivatives with alkyl substituents like the 3-methylbutyl group.

Cyclization of Hydrazides with Carbonyl Dichlorides

Method Overview:

This approach employs acyl chlorides or chlorocarbonates, such as (trichloromethyl) carbonic ether, for cyclization. The process involves initial formation of hydrazides, followed by cyclization under controlled temperature conditions.

Hydrazide + Trichloromethyl carbonic ether → Cyclization → 1,3,4-Oxadiazole

- Hydrazides are prepared from hydrazine derivatives.

- Cyclization is performed in solvents like dichloromethane or ethyl acetate.

- Catalysts such as pyridine or DMAP are used to promote cyclization.

- Reaction temperatures are maintained between 10°C to 50°C.

- Reaction times vary from 1 to 12 hours, with yields typically exceeding 80%.

Research Findings:

Patents and experimental studies report successful synthesis of 5-methyl-1,3,4-oxadiazole derivatives using this method, emphasizing the importance of temperature control and molar ratios of reagents for optimal yields.

Cyclization via Oxidative Heterocyclization of Semicarbazones

Method Overview:

Recent advances utilize oxidative heterocyclization of semicarbazones catalyzed by visible-light and atmospheric oxygen, offering a green and efficient pathway.

Semicarbazone derivative + Oxidative catalyst (eosin-Y) + Oxygen → 1,3,4-Oxadiazole

- Substituted semicarbazones are prepared from corresponding hydrazides.

- Catalysts like eosin-Y are used under visible light at room temperature.

- Atmospheric oxygen acts as the oxidant.

- Reaction times are generally short (around 4 hours), with yields often above 90%.

Research Findings:

This method provides a rapid, environmentally friendly route to substituted oxadiazoles, including derivatives with alkyl groups similar to the 3-methylbutyl substituent.

Cyclization Using Isocyanides and Hydrazides (Pd-Catalyzed Methods)

Method Overview:

A modern approach involves Pd-catalyzed oxidative annulation of hydrazides with isocyanides, enabling the synthesis of diverse 1,3,4-oxadiazoles.

Hydrazide + Isocyanide + Pd catalyst + Oxygen → Cyclization → Oxadiazole

- Reactions are performed in toluene or acetonitrile.

- Catalysts like palladium acetate facilitate cyclization.

- Reactions are conducted under mild conditions with oxygen as the oxidant.

- Yields are generally high (over 80%).

Research Findings:

This technique allows for the incorporation of various substituents, including alkyl groups, and is adaptable for synthesizing derivatives like 5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine.

Data Table Summarizing Preparation Methods

Notes on Synthesis Optimization and Research Findings

- Temperature Control: Precise temperature regulation during the cyclization step is critical for high yields and purity.

- Reagent Ratios: Molar ratios of hydrazides to dehydrating agents or catalysts significantly influence product yield and purity.

- Reaction Time: Extended reaction times may lead to side reactions; optimal times are typically between 1-12 hours.

- Green Methods: Visible-light catalysis and atmospheric oxygen are increasingly employed for environmentally friendly synthesis.

- Substituent Effects: Alkyl groups like the 3-methylbutyl moiety can be introduced via appropriate hydrazide precursors or isocyanide derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Amines or other reduced forms of the compound.

Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications:

- Anticholinesterase Activity: Studies have shown that 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for treating cognitive disorders such as Alzheimer's disease. The compound exhibited an IC50 value of 33.9 µM for AChE and 35.8 µM for BuChE, comparable to clinically used drugs like Donepezil .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 33.9 ± 4.0 | 35.8 ± 4.6 |

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

- Antimicrobial Properties: In vitro studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.

The biological activity of this compound extends beyond anticholinesterase effects:

- Neuroprotective Properties: The compound has been linked to neuroprotective effects and antioxidant activities, which are crucial in preventing neurodegeneration .

Material Science

In materials science, this compound is utilized in developing new materials with specific properties:

- Polymer Development: Its unique substituent allows for enhanced solubility and stability in polymer formulations, which can be tailored for specific industrial applications.

Case Studies

Case Study 1: Anticholinesterase Inhibition

A study evaluated various oxadiazole derivatives for their ability to inhibit AChE and BuChE. The findings indicated that compounds with specific alkyl substitutions showed enhanced inhibitory effects compared to standard inhibitors like Donepezil .

Case Study 2: Antimicrobial Efficacy

Research demonstrated the effectiveness of this compound against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa using broth dilution methods . The minimal inhibitory concentrations (MICs) were determined to assess the compound's potential as an antibacterial agent.

Wirkmechanismus

The mechanism of action of 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural variations among 1,3,4-oxadiazol-2-amines involve substitutions at the 5-position (aryl, alkyl, heteroaryl) and the N-2 amino group (free or substituted). These modifications significantly influence solubility, melting points, and bioactivity.

Table 1: Physical Properties of Selected 1,3,4-Oxadiazol-2-amines

Key Observations :

- Alkyl vs. Aryl Substitutents : Long alkyl chains (e.g., dodecyl) increase hydrophobicity, favoring membrane penetration but reducing aqueous solubility. Aryl groups (e.g., nitrophenyl) enhance π-π stacking with biological targets .

- Electron-Withdrawing Groups: Nitro (NO₂) and sulfonyl (SO₂) groups improve hydrogen-bonding capacity, critical for enzyme inhibition (e.g., GSK-3β) .

- Branched Alkyl Chains : The 3-methylbutyl group in the target compound may offer a balance between lipophilicity and steric effects compared to linear chains (e.g., dodecyl) .

Key Comparisons :

- Anticancer Activity : Aryl-substituted derivatives (e.g., 6h) show moderate to high growth inhibition (%GI = 40–68) against leukemia and colon cancer cell lines, likely due to interactions with hydrophobic enzyme pockets . The target compound’s 3-methylbutyl group may exhibit similar efficacy but lacks direct evidence.

- Enzyme Inhibition : Nitrophenyl derivatives exhibit strong hydrogen-bonding with kinases (e.g., GSK-3β), while sulfonyl groups (e.g., 5-(3-methylsulfonylphenyl)) enhance binding to polar active sites .

- Antimicrobial Activity : Indole-substituted oxadiazoles (e.g., 5d) demonstrate broad-spectrum activity, suggesting that bulky substituents improve membrane disruption .

Key Insights :

Biologische Aktivität

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an oxadiazole ring substituted with a 3-methylbutyl group. This unique structure influences its solubility, stability, and interaction with biological targets. The oxadiazole moiety is known for its ability to engage in various chemical reactions, making it a versatile scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Its IC50 values against these enzymes demonstrate promising potency compared to established drugs .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticholinesterase Activity

A study examining various oxadiazole derivatives found that this compound exhibited significant inhibition of AChE and BuChE. The compound's structure allowed it to effectively bind to the active sites of these enzymes, leading to reduced activity and potential therapeutic effects in cognitive disorders .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 33.9 ± 4.0 | 35.8 ± 4.6 |

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

Antimicrobial Studies

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound's ability to inhibit bacterial growth suggests its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

When compared to other oxadiazole derivatives such as 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine and 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine , the unique substituent on the oxadiazole ring of this compound enhances its solubility and biological activity.

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | AChE/BuChE inhibitor; Antimicrobial | Unique 3-methylbutyl substituent |

| 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine | Moderate AChE inhibitor | Bromine substituent affects reactivity |

| 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amines | Antimicrobial; lower AChE inhibition | Nitro group enhances reactivity |

Q & A

Q. What computational strategies predict the binding affinity of this compound with target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions. For example, oxadiazole derivatives exhibit hydrogen bonding with bacterial enzyme active sites (e.g., dihydrofolate reductase) and π-π stacking with aromatic residues . Validation via crystallography (e.g., dihedral angles ≤5.65° between oxadiazole and substituents) confirms binding poses .

Q. How does structural modification of the 3-Methylbutyl side chain influence bioactivity?

- Methodological Answer : SAR studies reveal:

- Lipophilicity : Longer alkyl chains (e.g., C6 vs. C4) enhance membrane penetration but may reduce solubility .

- Branched vs. Linear Chains : Branched chains (e.g., 3-Methylbutyl) improve steric hindrance against metabolic degradation .

- Electron-Withdrawing Groups : Substituents like halides or nitro groups increase electrophilicity, enhancing target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.